1-(4-Chlorophenoxy)-3-methylbutan-2-one

Description

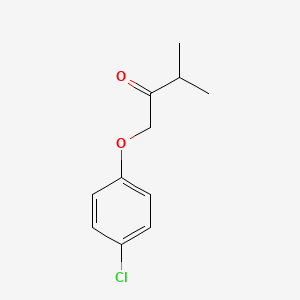

1-(4-Chlorophenoxy)-3-methylbutan-2-one is an organic compound characterized by a ketone group at the second carbon of a branched butanone chain, substituted with a 4-chlorophenoxy group. This structure confers unique physicochemical properties, including moderate polarity and lipophilicity, making it relevant in agrochemical and pharmaceutical research.

Properties

CAS No. |

97050-38-9 |

|---|---|

Molecular Formula |

C11H13ClO2 |

Molecular Weight |

212.67 g/mol |

IUPAC Name |

1-(4-chlorophenoxy)-3-methylbutan-2-one |

InChI |

InChI=1S/C11H13ClO2/c1-8(2)11(13)7-14-10-5-3-9(12)4-6-10/h3-6,8H,7H2,1-2H3 |

InChI Key |

HUWAUIRWWLNUOG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(=O)COC1=CC=C(C=C1)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Triadimefon (1-(4-Chlorophenoxy)-3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)-2-butanone)

- Structure: Features a 1,2,4-triazole ring replacing the methyl group at position 1 of the butanone chain.

- Applications : Broad-spectrum fungicide used in agriculture to control powdery mildew and rusts .

- Regulatory Status : Subject to EPA tolerances for residues on crops like raspberries .

- Key Difference : The triazole ring enhances antifungal activity by inhibiting ergosterol biosynthesis, a mechanism absent in the target compound .

Climbazole (1-(4-Chlorophenoxy)-1-(1H-imidazol-1-yl)-3,3-dimethyl-2-butanone)

- Structure : Contains an imidazole ring instead of a triazole.

- Applications : Antifungal agent in cosmetics (e.g., anti-dandruff shampoos).

- Regulatory Status : Restricted in the EU and South African markets unless compliant with specific safety thresholds .

- Key Difference: The imidazole moiety targets fungal cytochrome P450 enzymes, offering a distinct mode of action compared to the non-heterocyclic target compound .

1-(4-Methoxyphenyl)-3-methylbutan-2-one

- Structure: Methoxy group replaces the chlorophenoxy substituent.

- Applications : Research chemical in materials science and pharmaceuticals (exact uses unspecified) .

- Key Difference: The methoxy group reduces electronegativity and alters solubility (logP ≈ 2.8 vs. ~3.2 for the chlorophenoxy analogue), impacting bioavailability .

1-(4-Hydroxy-3-methylphenyl)-3-methylbutan-1-one

- Structure : Hydroxy and methyl groups on the phenyl ring.

- Applications: Potential use in fragrance synthesis due to phenolic stability.

- Key Difference: The hydroxy group increases hydrogen-bonding capacity, enhancing water solubility (1.2 g/L vs. 0.5 g/L for the chlorophenoxy derivative) .

Physicochemical Properties Comparison

| Compound | Molecular Weight (g/mol) | LogP | Solubility (Water) | Key Substituents |

|---|---|---|---|---|

| 1-(4-Chlorophenoxy)-3-methylbutan-2-one | 212.67 | ~3.2 | 0.5 g/L | 4-Cl-phenoxy, methyl |

| Triadimefon | 293.75 | 3.8 | 0.07 g/L | 4-Cl-phenoxy, triazole |

| Climbazole | 292.76 | 4.1 | 0.1 g/L | 4-Cl-phenoxy, imidazole |

| 1-(4-Methoxyphenyl)-3-methylbutan-2-one | 192.25 | 2.8 | 1.5 g/L | 4-methoxy, methyl |

| 1-(4-Hydroxy-3-methylphenyl)-3-methylbutan-1-one | 192.26 | 2.5 | 1.2 g/L | 4-hydroxy-3-methyl, methyl |

Data derived from PubChem, pharmacological handbooks, and supplier catalogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.